1-(6-aminohexyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with an aminohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-aminohexyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with 6-aminohexylamine. This reaction can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological processes involving pyrrole derivatives.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 1-(6-aminohexyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminohexyl group can facilitate binding to specific sites, while the pyrrole ring may participate in electron transfer or other chemical processes. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
1-(6-Aminohexyl)-3-hydroxypyridin-4-one: This compound is also used as an iron chelator and has applications in treating iron overload conditions.
N-(6-Aminohexyl)-1-naphthalenesulfonamide: Known for its role as a calmodulin inhibitor, it is used in research related to calcium signaling.
Uniqueness: 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is unique due to its specific structure, which combines the properties of a pyrrole ring with an aminohexyl side chain
Properties
IUPAC Name |
1-(6-aminohexyl)pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWOYAYJUYWRGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.